Receptor Binding Selectivity: 100-Fold β1 Over β2 Preference Versus Isoproterenol and Other β1 Agonists
Ro 363 demonstrates approximately 100-fold greater selectivity for β1-adrenoceptors compared to β2-adrenoceptors, a selectivity margin that substantially exceeds that of alternative β1 agonists. In direct radioligand competition binding assays using (−)-[125I]-cyanopindolol, Ro 363 exhibited pKi values of 7.7–8.0 at β1-adrenoceptors versus 5.8–6.1 at β2-adrenoceptors [1][2]. In contrast, the non-selective agonist isoproterenol displays similar pKi values at both receptor subtypes (approximately 6.4 at β1 and 6.0 at β2) [3]. Other β1-selective agonists show substantially lower selectivity: xamoterol has a β1 pKi of 7.0, and denopamine has a β1 pKi of 5.8, with both compounds demonstrating narrower β1/β2 selectivity windows [2]. The selectivity of Ro 363 is structurally attributed to its oxymethylene group and homoveratryl substituent, which confer preferential binding to the β1 receptor binding pocket [4].
| Evidence Dimension | β1-adrenoceptor binding affinity (pKi) and selectivity ratio |
|---|---|
| Target Compound Data | β1 pKi = 7.7–8.0; β2 pKi = 5.8–6.1; β3 pKi ≈ 4.5; Selectivity ratio β1/β2 ≈ 100:1; β1/β3 ≈ 1000:1 |
| Comparator Or Baseline | Isoproterenol (β1 pKi ≈ 6.4, β2 pKi ≈ 6.0, selectivity ratio ≈ 2.5:1); Xamoterol (β1 pKi = 7.0); Denopamine (β1 pKi = 5.8) |
| Quantified Difference | Ro 363 exhibits β1/β2 selectivity approximately 40× greater than isoproterenol and approximately 10× higher β1 affinity than denopamine |
| Conditions | Radioligand competition binding using (−)-[125I]-cyanopindolol on human atrial membrane preparations and CHO cells expressing human β-adrenoceptor subtypes |
Why This Matters
This level of selectivity enables researchers to isolate β1-adrenoceptor-mediated effects with minimal β2 or β3 cross-reactivity, a requirement that generic β-agonists cannot fulfill.
- [1] Enna SJ, Bylund DB. xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2008. RO363 monograph. View Source
- [2] Molenaar P, Sarsero D, Arch JR, Kelly J, Henson SM, Kaumann AJ. Effects of (−)-RO363 at human atrial β-adrenoceptor subtypes, the human cloned β3-adrenoceptor and rodent intestinal β3-adrenoceptors. Br J Pharmacol. 1997;120(2):165-176. View Source
- [3] McPherson GA, Malta E, Raper C. The affinity and efficacy of the selective β1-adrenoceptor stimulant RO363 at β1- and β2-adrenoceptor sites. Br J Pharmacol. 1984;82(4):897-904. View Source
- [4] Ruffolo RR Jr. The influence of molecular structure on the affinity and efficacy of some β-adrenoceptor agonists. Naunyn-Schmiedeberg's Arch Pharmacol. 1983;323(1):34-39. View Source
